molecular formula C13H18O2 B13639311 2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane CAS No. 49645-94-5

2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane

Cat. No.: B13639311
CAS No.: 49645-94-5
M. Wt: 206.28 g/mol
InChI Key: GPKIXZRJUHCCKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane typically involves the reaction of 2-isopropyl-5-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the structure and function of target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methylphenoxy)methyl]oxirane
  • 2-[(2-Isopropylphenoxy)methyl]oxirane
  • 2-[(2-Ethylphenoxy)methyl]oxirane

Uniqueness

2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane is unique due to the presence of both isopropyl and methyl groups on the phenoxy ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific research applications .

Properties

CAS No.

49645-94-5

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-[(5-methyl-2-propan-2-ylphenoxy)methyl]oxirane

InChI

InChI=1S/C13H18O2/c1-9(2)12-5-4-10(3)6-13(12)15-8-11-7-14-11/h4-6,9,11H,7-8H2,1-3H3

InChI Key

GPKIXZRJUHCCKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2CO2

Origin of Product

United States

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